molecular formula C17H22INO2 B13657908 tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate

tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13657908
M. Wt: 399.27 g/mol
InChI Key: WKBYRVUKKGHUEU-UHFFFAOYSA-N
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Description

tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is a complex organic compound featuring an indole core substituted with tert-butyl and iodine groups The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple stepsThe tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The iodination of the indole core can be achieved using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods

Industrial production of such compounds often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituents. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is unique due to the combination of its indole core, tert-butyl groups, and iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H22INO2

Molecular Weight

399.27 g/mol

IUPAC Name

tert-butyl 5-tert-butyl-3-iodoindole-1-carboxylate

InChI

InChI=1S/C17H22INO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3

InChI Key

WKBYRVUKKGHUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C

Origin of Product

United States

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